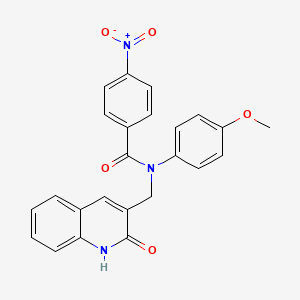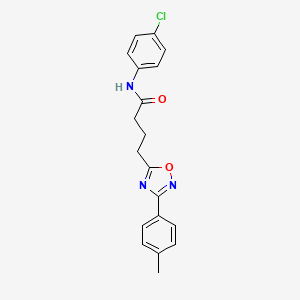
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide, also known as HNQ-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HNQ-1 is a member of the benzamide family of compounds and has been found to exhibit promising anticancer properties.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide involves the inhibition of the proteasome pathway, which is responsible for the degradation of misfolded and damaged proteins in cells. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has been found to inhibit the activity of the 20S proteasome, leading to the accumulation of misfolded and damaged proteins, which ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has been found to exhibit a number of biochemical and physiological effects. Studies have shown that N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide can induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has also been found to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide is its potent anticancer properties. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has been found to be effective against a variety of cancer cell lines, making it a promising candidate for further development as a cancer therapy. However, there are also limitations to the use of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide in lab experiments. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide. One area of research is the development of more efficient synthesis methods for N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide. Another area of research is the investigation of the potential side effects of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide and the development of strategies to mitigate these effects. Additionally, further studies are needed to investigate the potential of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide as a cancer therapy, including in vivo studies and clinical trials.
Métodos De Síntesis
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide involves a multistep process that begins with the reaction of 2-hydroxy-3-formylquinoline with 4-methoxyaniline to form the intermediate compound 2-((4-methoxyphenyl)amino)-3-formylquinoline. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base to form N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has been the subject of extensive research due to its potential therapeutic applications. Studies have shown that N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide exhibits potent anticancer properties and has the ability to induce apoptosis in cancer cells. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has been found to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-4-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c1-32-21-12-10-19(11-13-21)26(24(29)16-6-8-20(9-7-16)27(30)31)15-18-14-17-4-2-3-5-22(17)25-23(18)28/h2-14H,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSCQMNEFOPLLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-nitro-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-chlorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714567.png)




![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide](/img/structure/B7714601.png)

![7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane](/img/structure/B7714618.png)

![2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7714628.png)


![3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7714663.png)